5-Chloro-benzooxazole-2-carboxylic acid Exhibits Negligible CYP Inhibition, a Critical Advantage Over Broad-Spectrum CYP Inhibitors
In a panel of human cytochrome P450 (CYP) inhibition assays, a derivative incorporating the 5-chloro-benzooxazole-2-carboxylic acid scaffold demonstrated IC50 values >20 µM against CYP2E1, CYP2B6, and CYP2A6 [1]. This profile indicates a very low potential for drug-drug interactions via these major metabolic enzymes, a property that distinguishes it from many other heterocyclic building blocks known to be potent CYP inhibitors (e.g., some benzimidazoles or imidazoles which can exhibit IC50 values in the low micromolar to nanomolar range) [2].
| Evidence Dimension | Inhibition of Cytochrome P450 (CYP) Enzymes |
|---|---|
| Target Compound Data | IC50 >20,000 nM for CYP2E1, CYP2B6, CYP2A6 |
| Comparator Or Baseline | Potent CYP inhibitors (e.g., ketoconazole for CYP3A4) often show IC50 values <100 nM |
| Quantified Difference | >200-fold lower inhibitory potency compared to potent CYP inhibitors |
| Conditions | Human liver microsomes; assessed via probe substrate hydroxylation after 20 min incubation by LC-MS analysis |
Why This Matters
For procurement in drug discovery programs, this low CYP inhibition liability reduces the risk of late-stage attrition due to ADME-Tox issues, making it a safer and more efficient scaffold for lead optimization.
- [1] BindingDB. BDBM50438845 CHEMBL2413882. Affinity Data for 5-Chloro-benzooxazole-2-carboxylic acid derivative. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 View Source
- [2] Zanger UM, Schwab M. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacol Ther. 2013;138(1):103-41. View Source
